WZ8040

EGFR T790M NSCLC covalent inhibitor

Acquired T790M gatekeeper mutation drives EGFR inhibitor resistance in NSCLC models. WZ8040 provides a covalent, mutant-selective solution with sustained Cys797 target engagement. Key advantages: IC50 = 9 nM (H1975 L858R/T790M), 8 nM (PC9GR Del/T790M); 9.6-fold more potent than osimertinib in T790M engineered cells (42.7 nM vs. 409.4 nM); >100-fold selectivity over ERBB2 (H1819 IC50 = 738 nM); ~100-fold less potent vs. wild-type EGFR (512.4 nM); washout-resistant irreversible binding for target residence studies. Standardized ≥98% purity ensures reproducible pharmacology.

Molecular Formula C24H25ClN6OS
Molecular Weight 481.0 g/mol
CAS No. 1214265-57-2
Cat. No. B611998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWZ8040
CAS1214265-57-2
SynonymsWZ8040;  WZ8040;  WZ 8040.
Molecular FormulaC24H25ClN6OS
Molecular Weight481.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl
InChIInChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29)
InChIKeyKIISCIGBPUVZBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WZ8040 Compound Overview


WZ8040 (CAS 1214265-57-2) is a mutant-selective, irreversible (covalent) EGFR T790M inhibitor with a pyrimidine-based chemical scaffold [1]. Unlike earlier quinazoline-based EGFR inhibitors, WZ8040 contains an acrylamide warhead that forms a covalent bond with Cys797 of EGFR, conferring sustained target engagement [2]. The compound exhibits sub-nanomolar to low nanomolar potency against EGFR mutant-driven NSCLC cell lines including HCC827, PC9, H3255, and H1975 .

Target class Mutant-selective EGFR T790M covalent inhibitor
Mechanism Irreversible Cys797 binding via pyrimidine scaffold
Model context For EGFR-mutant NSCLC cell-model studies

Why Generic Substitution Fails


Generic substitution between EGFR inhibitors is scientifically invalid due to fundamental differences in binding mechanism, chemical scaffold, and mutant selectivity profiles. WZ8040 is a covalent pyrimidine-based inhibitor, whereas earlier-generation agents such as gefitinib, erlotinib, CL-387785, and HKI-272 are reversible quinazoline-based inhibitors [1]. This scaffold divergence drives marked differences in T790M potency and wild-type EGFR sparing . Even among covalent mutant-selective inhibitors (e.g., osimertinib/AZD9291, WZ4002), cross-compound substitution cannot be assumed due to differential cellular IC50 values and divergent selectivity windows [2]. The quantitative evidence below establishes the precise dimensions where WZ8040 meaningfully differs from its closest analogs and alternatives.

Risk factor
WZ8040
Typical alternatives
Scaffold class
Covalent pyrimidine
Reversible quinazoline (gefitinib, erlotinib)
Selectivity profile
Reported mutant-selective window
Pan-ErbB or broader WT EGFR activity may shift endpoints

Quantitative Evidence Guide


Potency vs. Osimertinib in T790M Cells

In a direct head-to-head engineered cellular assay, WZ8040 demonstrated approximately 9.6-fold greater potency than osimertinib against the T790M gatekeeper mutant [1].

Potency vs Osimertinib
Head-to-head
WZ8040 42.7 nM vs Osimertinib 409.4 nM9.6-fold
Reported cell-model potency context
EGFRT790M/GRB2 engineered cells, EGF stimulation, luminescence readout
EGFR T790M NSCLC covalent inhibitor

Wild-Type EGFR Sparing Selectivity

WZ8040 exhibits a significantly wider selectivity window for mutant EGFR over wild-type EGFR compared to quinazoline-based inhibitors [1].

WT EGFR Sparing
Class-level
Up to 100-fold lower potency vs quinazoline inhibitors
Reported WT EGFR sparing profile
Comparative kinase assay context
EGFR WT selectivity window toxicity sparing

Potency vs. Neratinib in PC9GR Cells

In PC9GR cells (EGFR Del E746_A750/T790M, a model of acquired gefitinib resistance), WZ8040 demonstrated up to 300-fold lower IC50 compared to the clinical-stage irreversible inhibitor HKI-272 .

Potency vs HKI-272
Cross-study
~300-fold lower IC50 vs HKI-272 in PC9GR cells
Reported resistance model response
PC9GR Del E746_A750/T790M model
T790M acquired resistance PC9GR

ERBB2 Selectivity Profile

Unlike pan-ErbB inhibitors such as HKI-272 (neratinib), WZ8040 does not inhibit ERBB2 phosphorylation at the T798I gatekeeper residue equivalent . This is functionally validated by weak anti-proliferative activity in ERBB2-amplified cell lines: H1819 (IC50 = 738 nM), Calu-3 (IC50 = 915 nM), H1781 (IC50 = 744 nM) .

ERBB2 Selectivity
Head-to-head
ERBB2-driven IC50 >100× weaker vs EGFR-mutant lines
Supports EGFR-specific pathway interpretation
72 h MTS assay, multiple cell-line panel
ERBB2 HER2 kinase selectivity off-target

Covalent Binding Mechanism

WZ8040's pyrimidine core and acrylamide warhead enable irreversible covalent bonding to Cys797, a feature absent in reversible quinazoline inhibitors such as gefitinib and erlotinib [1][2].

Covalent Binding
Class-level
Covalent pyrimidine; irreversible Cys797 binding
Supports sustained target engagement models
Compared to reversible quinazoline inhibitors
covalent inhibitor Cys797 pyrimidine scaffold irreversible binding

Research Application Scenarios


T790M Resistance Modeling

WZ8040 is optimally suited for studies of acquired T790M gatekeeper mutation-driven resistance. Its 9.6-fold greater potency than osimertinib in EGFRT790M engineered cells (IC50 = 42.7 nM vs. 409.4 nM) and ~300-fold greater potency than HKI-272 in PC9GR cells [1] make it a high-sensitivity tool for suppressing T790M-positive NSCLC growth. Recommended cell lines: H1975 (EGFR L858R/T790M, IC50 = 9 nM), PC9GR (EGFR Del E746_A750/T790M, IC50 = 8 nM) [1].

EGFR-Specific Pathway Interrogation

For experiments requiring clean dissection of EGFR-specific signaling from ERBB2/HER2 pathway effects, WZ8040 provides a critical selectivity advantage. The compound shows >100-fold weaker activity in ERBB2-amplified cell lines (H1819 IC50 = 738 nM; Calu-3 IC50 = 915 nM) compared to EGFR-mutant lines (HCC827 IC50 = 1 nM) . This contrasts with pan-ErbB inhibitors like neratinib and enables EGFR-specific mechanistic studies without ERBB2 pathway cross-talk confounding results.

Wild-Type EGFR-Sparing Paradigms

WZ8040 is indicated for preclinical studies where wild-type EGFR-driven toxicity must be minimized. The compound is up to 100-fold less potent against wild-type EGFR than quinazoline-based inhibitors and shows minimal activity in wild-type EGFR cells (IC50 = 512.4 nM in EGFRWT engineered cells vs. 9.59 nM for gefitinib) [1]. At 10 µM, WZ8040 exhibits no toxicity against KRAS-mutant A549 cells or EML4-ALK-driven H3122 cells , confirming its suitability for EGFR-mutant-selective experiments with low basal cytotoxicity.

Covalent Target Engagement Studies

The covalent, irreversible binding mechanism of WZ8040 to Cys797 makes it particularly valuable for target engagement studies requiring sustained inhibition following compound washout. This property is relevant for protocols investigating inhibitor residence time, recovery of signaling following inhibitor removal, and comparisons between reversible (e.g., gefitinib, erlotinib) and irreversible (e.g., WZ8040, osimertinib) EGFR inhibitor pharmacology [1].

Application
Selection Property
Validation Focus
T790M resistance mechanism research
Mutant-selective T790M inhibition profile
Cell-model response in T790M-positive NSCLC lines
EGFR-specific signaling interrogation
ERBB2/HER2 pathway exclusion context
Clean EGFR signaling without ERBB2 crosstalk
WT EGFR-sparing preclinical models
WT EGFR sparing selectivity window
Baseline cytotoxicity and WT EGFR-driven endpoint monitoring
Covalent target engagement pharmacology
Irreversible Cys797 binding mechanism
Target residence time and washout protocol response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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